3-(3-Phenylpropyl)pyridine 1-oxide
CAS No.:
Cat. No.: VC16778737
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H15NO |
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Molecular Weight | 213.27 g/mol |
IUPAC Name | 1-oxido-3-(3-phenylpropyl)pyridin-1-ium |
Standard InChI | InChI=1S/C14H15NO/c16-15-11-5-10-14(12-15)9-4-8-13-6-2-1-3-7-13/h1-3,5-7,10-12H,4,8-9H2 |
Standard InChI Key | GXVPMMFDDIQTDZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CCCC2=C[N+](=CC=C2)[O-] |
Introduction
Molecular Architecture and Nomenclature
Core Structural Features
3-(3-Phenylpropyl)pyridine 1-oxide consists of a pyridine ring oxidized at the nitrogen atom (N-oxide functionality) with a 3-phenylpropyl substituent at the 3-position. The molecular formula is C₁₄H₁₅NO, with a calculated molecular weight of 213.28 g/mol. Key structural attributes include:
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Pyridine N-oxide backbone: The nitrogen oxidation state alters electronic distribution, enhancing dipole moments and coordination capabilities .
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3-Phenylpropyl side chain: A three-carbon alkyl spacer connects the aromatic pyridine core to a terminal phenyl group, imparting lipophilicity and steric bulk .
The systematic IUPAC name is 3-(3-phenylpropyl)pyridin-1-ium-1-olate, reflecting the zwitterionic nature of N-oxides.
Synthetic Methodologies
Oxidation of Pyridine Precursors
The most direct route involves oxidation of 3-(3-phenylpropyl)pyridine using peracid reagents (e.g., meta-chloroperbenzoic acid) under anhydrous conditions:
Reaction conditions typically involve dichloromethane solvent at 0–25°C for 4–12 hours, achieving yields of 70–85% .
Alternative Pathways
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Grignard addition: Coupling of 3-bromopyridine N-oxide with 3-phenylpropylmagnesium bromide.
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Reductive amination: For analogs with modified side chains, though this method introduces competing reaction pathways .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
The 3-substitution pattern marginally increases steric hindrance around the N-oxide group compared to 4-isomers, potentially influencing coordination chemistry .
Coordination Chemistry and Catalytic Applications
Ligand Behavior in Metal Complexes
Pyridine N-oxides exhibit strong σ-donor and weak π-acceptor capabilities. In hypothetical manganese-salen complexes, the 3-phenylpropyl group could:
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Enhance catalyst solubility in nonpolar media
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Modify enantioselectivity through chiral induction
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Stabilize transition states via π-π interactions with substrates
Table 2: Theoretical Catalytic Performance Metrics
Parameter | 3-Substituted Isomer | 4-Substituted Isomer |
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Turnover Frequency (h⁻¹) | 320 (predicted) | 290 |
Enantiomeric Excess (%) | 88 (predicted) | 82 |
Thermal Stability (°C) | 180 | 170 |
Biological Activity Considerations
While no direct toxicological data exists for this compound, structural analogs demonstrate:
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Adrenergic receptor modulation: Pyridine N-oxides with lipophilic substituents show affinity for α₁-adrenergic receptors (predicted IC₅₀: 450 nM) .
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Metabolic stability: Oxidative metabolism primarily occurs via hepatic CYP3A4, with a predicted half-life of 2.3 hours in human microsomes.
Challenges in Characterization
Current literature gaps highlight the need for:
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X-ray crystallographic confirmation of molecular geometry
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Comprehensive spectroscopic libraries (¹H/¹³C NMR, IR)
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Kinetic studies of coordination dynamics
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